4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoyl group, a diethylaminoethyl group, and a dimethoxybenzothiazolyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4,7-dimethoxybenzo[d]thiazole, followed by its reaction with benzoyl chloride to introduce the benzoyl group. Subsequent steps involve the introduction of the diethylaminoethyl group through nucleophilic substitution reactions. The final product is obtained by purifying the compound and converting it to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.
Scientific Research Applications
4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and benzothiazole-containing molecules. Examples are:
- 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide
- 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Uniqueness
4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4S.ClH/c1-5-31(6-2)18-19-32(29-30-25-23(35-3)16-17-24(36-4)27(25)37-29)28(34)22-14-12-21(13-15-22)26(33)20-10-8-7-9-11-20;/h7-17H,5-6,18-19H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSLLBDGUZILAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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